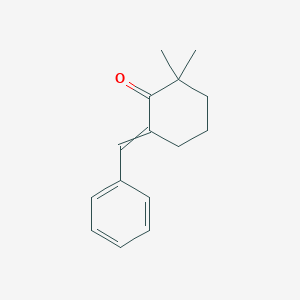

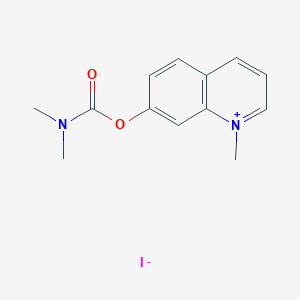

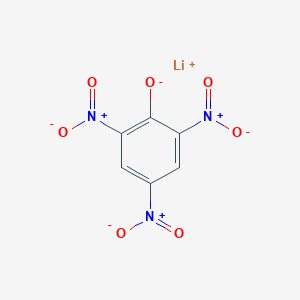

![molecular formula C15H10N2O B101578 5,11-二氢-6H-吲哚[3,2-c]喹啉-6-酮 CAS No. 18735-98-3](/img/structure/B101578.png)

5,11-二氢-6H-吲哚[3,2-c]喹啉-6-酮

描述

5,11-Dihydro-6H-indolo[3,2-c]quinolin-6-one is a chemical compound that has been synthesized and evaluated for its potential as a topoisomerase-I inhibitor, which is a promising target for anticancer drugs. The compound has shown potent in vitro anticancer activity and has been tested in vivo in mice bearing human xenografts, demonstrating its potential as a therapeutic agent .

Synthesis Analysis

The synthesis of 5,11-dihydro-6H-indolo[3,2-c]quinolin-6-ones involves a copper(I)-catalyzed nitrile-addition/N-arylation ring-closure cascade. This method starts with 2-(2-bromophenyl)-N-(2-cyanophenyl)acetamides and employs CuBr and t-BuONa in dimethylformamide (DMF) to achieve the desired products. The reaction conditions have been optimized to yield high product yields and exhibit a good substrate scope. This synthetic route has been applied to the concise total synthesis of the alkaloid isocryptolepine .

Molecular Structure Analysis

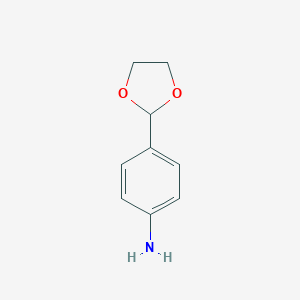

The molecular structure of 5,11-dihydro-6H-indolo[3,2-c]quinolin-6-one is characterized by the presence of an indoloquinoline core, which is a fused heterocyclic system combining an indole and a quinoline moiety. The compound also possesses a lactam ring, which is essential for its biological activity as a topoisomerase-I inhibitor. Docking simulations have been used to study the interaction of the compound with the Top-DNA cleavable complex, which is crucial for guiding future optimization of these compounds .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 5,11-dihydro-6H-indolo[3,2-c]quinolin-6-ones are primarily focused on the formation of the indoloquinoline core through a cascade reaction. The copper(I)-catalyzed process integrates nitrile addition and N-arylation steps to construct the complex molecular architecture efficiently. The cascade reaction is a key step in the synthesis of these compounds, which can be further modified to enhance their biological activity .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 5,11-dihydro-6H-indolo[3,2-c]quinolin-6-ones are not detailed in the provided papers, the general properties of such compounds can be inferred. They are likely to be solid at room temperature and may exhibit fluorescence due to their extended conjugated system. Their solubility in organic solvents like DMF is implied by their use in synthesis, and their stability under the reaction conditions suggests a degree of robustness. The presence of a lactam ring and potential for various substitutions on the indoloquinoline core indicates a significant potential for chemical modification, which can be exploited to tune their physical and chemical properties for better therapeutic efficacy .

科学研究应用

Haspin激酶抑制剂

该化合物已被用于设计和生物学评估新型选择性Haspin抑制剂 . Haspin激酶在细胞分裂中起着至关重要的作用,抑制剂可用于癌症治疗。 对该化合物的衍生物在Haspin激酶上的抑制活性进行了评估,其中一些具有1和2 nM的IC50 .

层状蛋白同系物的合成

一系列取代的吲哚[2,3-c]喹啉-6-酮,包括“5,11-二氢-6H-吲哚[3,2-c]喹啉-6-酮”,被开发为简化的层状蛋白同系物 . 层状蛋白是一类海洋生物碱,以其多种生物活性而闻名,包括抗癌特性。

铜(I)催化的腈加成/N-芳基化闭环级联反应

该化合物由2-(2-溴苯基)-N-(2-氰基苯基)乙酰胺通过铜(I)催化的腈加成/N-芳基化闭环级联反应合成 . 该方法为复杂分子的合成提供了一条新的途径。

DNA拓扑异构酶I抑制剂

该化合物的衍生物已显示出特征性的DNA拓扑异构酶I抑制机制 . DNA拓扑异构酶是通过催化正常细胞周期中DNA链的磷酸二酯主链的断裂和重连来控制DNA结构变化的酶。

区域选择性分子内直接芳基化反应

该化合物参与了吲哚环的区域选择性分子内直接C-3和C-2芳基化反应 . 该过程对于非对映选择性地生产螺吲哚啉-3,3'-恶吲哚至关重要,螺吲哚啉-3,3'-恶吲哚是许多天然产物和药物中重要的结构单元。

抗癌研究

该化合物对骨肉瘤U-2 OS细胞系显示出有趣的细胞效应 . 这表明该化合物在抗癌研究中具有潜在的应用,特别是在开发骨肉瘤的新型治疗剂方面。

作用机制

Target of Action

Similar compounds have been known to exhibit dna topoisomerase-i inhibitory activity .

Mode of Action

It’s worth noting that compounds with similar structures have shown to inhibit dna topoisomerase-i, an enzyme that alters the supercoiling of dna, which is crucial for dna replication and transcription .

Biochemical Pathways

If the compound acts as a dna topoisomerase-i inhibitor, it could potentially interfere with dna replication and transcription processes .

Result of Action

If the compound acts as a dna topoisomerase-i inhibitor, it could potentially lead to dna damage and cell death, particularly in rapidly dividing cells such as cancer cells .

属性

IUPAC Name |

5,11-dihydroindolo[3,2-c]quinolin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10N2O/c18-15-13-9-5-1-3-7-11(9)16-14(13)10-6-2-4-8-12(10)17-15/h1-8,16H,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHHVLPFHXHKOEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(N2)C4=CC=CC=C4NC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10382829 | |

| Record name | 5,11-Dihydro-6H-indolo[3,2-c]quinolin-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10382829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

18735-98-3 | |

| Record name | 5,11-Dihydro-6H-indolo[3,2-c]quinolin-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10382829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 5,11-dihydro-6H-indolo[3,2-c]quinolin-6-one interact with its target and what are the downstream effects?

A: 5,11-dihydro-6H-indolo[3,2-c]quinolin-6-one derivatives have been identified as potent inhibitors of topoisomerase I []. These compounds act by stabilizing the topoisomerase I-DNA cleavable complex, ultimately leading to DNA damage and apoptosis, particularly in cancer cells [].

Q2: What are the key structural features and spectroscopic data associated with 5,11-dihydro-6H-indolo[3,2-c]quinolin-6-one?

A: 5,11-dihydro-6H-indolo[3,2-c]quinolin-6-one derivatives typically exhibit characteristic signals in NMR and mass spectrometry consistent with their structure. Specific spectroscopic data can vary based on the substitution pattern on the core structure. For detailed information on characterization, refer to the original research articles [, , ].

Q3: How does the structure of 5,11-dihydro-6H-indolo[3,2-c]quinolin-6-one influence its biological activity?

A: Structure-activity relationship (SAR) studies have demonstrated the importance of substituents on the 5,11-dihydro-6H-indolo[3,2-c]quinolin-6-one core for its topoisomerase I inhibitory activity and anticancer potency. For example, the presence of a chloro group at the 3-position and bis[2-(dimethylamino)ethyl] substituents at the 5- and 12-positions significantly enhances activity []. Additionally, variations in substituents on the indole and quinoline rings can impact the compound's selectivity and potency [].

Q4: What synthetic approaches are available for accessing 5,11-dihydro-6H-indolo[3,2-c]quinolin-6-one derivatives?

A4: Several synthetic strategies have been developed for the preparation of 5,11-dihydro-6H-indolo[3,2-c]quinolin-6-ones. These include:

- Copper(I)-catalyzed nitrile-addition/N-arylation ring-closure cascade: This method utilizes 2-(2-bromophenyl)-N-(2-cyanophenyl)acetamides as starting materials and provides access to a diverse range of derivatives in high yields [].

- Palladium-catalyzed regioselective intramolecular direct arylation: This approach employs N-(o-bromophenyl)-3-indolecarboxamides as substrates and allows for the diastereospecific synthesis of spiro-indoline-3,3′-oxindoles and 5,11-dihydro-6H-indolo[3,2-c]quinolin-6-ones [].

- Palladium-catalyzed dual C–H activation: This method utilizes N-phenyl-1H-indole-3-carboxamides as starting materials and enables the formation of 5,11-dihydro-6H-indolo[3,2-c]quinolin-6-ones via a dual C–H activation process [].

Q5: Have computational methods been employed to study 5,11-dihydro-6H-indolo[3,2-c]quinolin-6-one and its derivatives?

A: Yes, docking simulations have been utilized to investigate the binding mode of 5,11-dihydro-6H-indolo[3,2-c]quinolin-6-one derivatives within the topoisomerase I-DNA complex. This approach provides valuable insights for optimizing these compounds as topoisomerase I inhibitors [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzo[a]phenazine, 7-oxide](/img/structure/B101514.png)